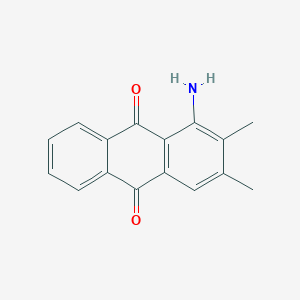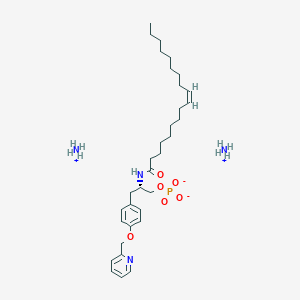
Tetrakis(triethylphosphine)platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(triethylphosphine)platinum is a chemical compound with the formula Pt(PEt₃)₄ It is a platinum complex where the central platinum atom is coordinated to four triethylphosphine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(triethylphosphine)platinum typically involves the reaction of platinum(II) chloride with triethylphosphine in the presence of a reducing agent. One common method is as follows:
Reactants: Platinum(II) chloride (PtCl₂), triethylphosphine (PEt₃), and a reducing agent such as sodium borohydride (NaBH₄).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Procedure: PtCl₂ is dissolved in a suitable solvent (e.g., ethanol), and an excess of PEt₃ is added. NaBH₄ is then added slowly to the mixture, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain purity and yield.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(triethylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(II) or platinum(IV) complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new platinum complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine (Cl₂) and oxygen (O₂).
Reduction: Reducing agents such as hydrogen (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands under controlled conditions.
Major Products Formed:
Oxidation: Platinum(II) chloride complexes or platinum(IV) oxide complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New platinum complexes with different ligands.
Scientific Research Applications
Tetrakis(triethylphosphine)platinum has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes. It also serves as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its potential use in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which Tetrakis(triethylphosphine)platinum exerts its effects involves the coordination of the platinum center to various substrates. The triethylphosphine ligands stabilize the platinum center, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as DNA, proteins, and other cellular components, leading to potential biological effects.
Comparison with Similar Compounds
Tetrakis(triphenylphosphine)platinum: This compound has triphenylphosphine ligands instead of triethylphosphine. It is also used as a precursor to other platinum complexes and has similar catalytic properties.
Tetrakis(triphenylphosphine)palladium: This palladium complex is similar in structure and is used in similar catalytic applications.
Tetrakis(triphenylphosphine)nickel: Another similar compound with nickel as the central metal, used in various catalytic processes.
Uniqueness: Tetrakis(triethylphosphine)platinum is unique due to the presence of triethylphosphine ligands, which provide different steric and electronic properties compared to triphenylphosphine ligands. This can lead to variations in reactivity, stability, and catalytic activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C24H60P4Pt |
|---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
platinum;triethylphosphane |
InChI |
InChI=1S/4C6H15P.Pt/c4*1-4-7(5-2)6-3;/h4*4-6H2,1-3H3; |
InChI Key |
DYQNWGKJOFYBID-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


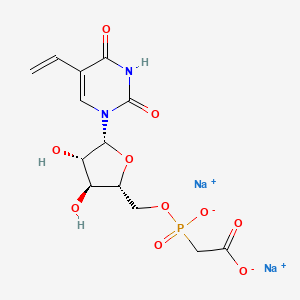
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)

![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
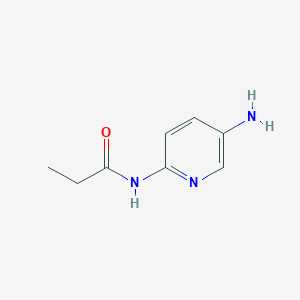
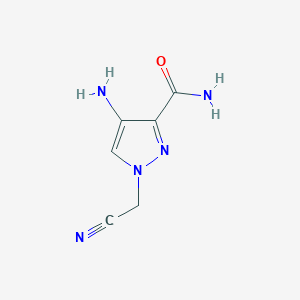

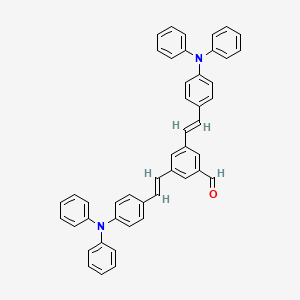
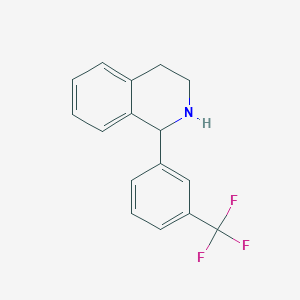
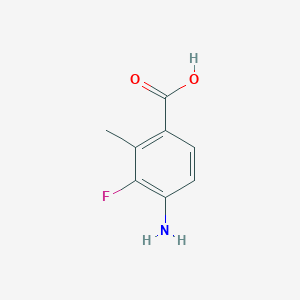
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
